



## Application Notes and Protocols for Conjugating MTvkPABC-P5 to Antibodies

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Compound of Interest		
Compound Name:	MTvkPABC-P5	
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#### Introduction

Immune-stimulating antibody conjugates (ISACs) represent a promising therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent immune-activating properties of adjuvants. This document provides a detailed protocol for the conjugation of MTvkPABC-P5, a novel Toll-like receptor 7 (TLR7) agonist, to a monoclonal antibody. The MTvkPABC-P5 molecule consists of a maleimide group for antibody conjugation, a cleavable valine-citrulline (vc) dipeptide linker attached to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the P5 peptide, a TLR7 agonist.

Upon binding to a target antigen on tumor cells, the ISAC is internalized. The Fc region of the antibody can then engage with Fcy receptors on antigen-presenting cells (APCs) like macrophages and dendritic cells, leading to phagocytosis.[1][2][3] Within the lysosomal compartment of the APC, the vc linker is cleaved by proteases such as Cathepsin B, releasing the P5-PABC payload. The PABC spacer then self-immolates to liberate the active P5 TLR7 agonist.[4][5][6] Activation of endosomal TLR7 triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and IRF7.[5] This results in the production of pro-inflammatory cytokines and type I interferons, which promote a robust anti-tumor immune response.[5][7][8]

This protocol details the partial reduction of antibody interchain disulfide bonds, the conjugation of **MTvkPABC-P5** via maleimide-thiol chemistry, and the purification and characterization of the



resulting conjugate.

### **Data Presentation**

Table 1: Reagent and Buffer Composition

Reagent/Buffer	Composition	Purpose
Antibody Stock Solution	Target IgG at 10 mg/mL in PBS, pH 7.4	Starting material for conjugation
Reduction Buffer	500 mM Sodium Borate, 500 mM NaCl, pH 8.0	Buffer for the reduction reaction
Reducing Agent Stock	100 mM TCEP or DTT in water	To reduce antibody disulfide bonds
Conjugation Buffer	PBS with 1 mM DTPA, pH 7.2-7.5	Reaction buffer for conjugation
MTvkPABC-P5 Stock	10 mM in DMSO	Linker-payload for conjugation
Quenching Reagent	100 mM N-acetylcysteine in water	To cap unreacted maleimide groups
Purification Buffer	PBS, pH 7.4	For size exclusion chromatography

Table 2: Typical Reaction Parameters



Parameter	Value	Notes
Antibody Concentration (Reduction)	~8 mg/mL	Final concentration during reduction
Reducing Agent Molar Excess	2.5 - 3.0 equivalents per antibody	Adjust to achieve desired DAR
Reduction Temperature	37°C	
Reduction Time	30 - 90 minutes	Monitor extent of reduction
Antibody Concentration (Conjugation)	2.5 mg/mL	
MTvkPABC-P5 Molar Excess	1.5 - 2.0 equivalents per thiol	Ensures efficient conjugation
Conjugation Temperature	4°C or Room Temperature	
Conjugation Time	1 hour to overnight	Protect from light
Target Drug-to-Antibody Ratio (DAR)	2 - 4	Optimal for many ISACs

# Experimental Protocols Part 1: Partial Reduction of Antibody

This procedure aims to reduce the interchain disulfide bonds of an IgG antibody, creating free thiol groups for conjugation. The number of accessible thiols can be controlled by modulating the molar excess of the reducing agent and the reaction time.[9][10][11]

- Antibody Preparation: Prepare the antibody at a concentration of 10 mg/mL in PBS, pH 7.4.
- Reaction Setup: In a reaction tube, add 4.8 mL of the antibody solution. Add 600  $\mu$ L of Reduction Buffer.
- Initiate Reduction: Add a calculated volume of 100 mM DTT or TCEP to achieve a final molar excess of 2.5-3.0 equivalents per mole of antibody. For a typical IgG1 at 10 mg/mL, this corresponds to approximately 600 μL of 100 mM DTT[9].



- Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time should be determined empirically for the specific antibody.
- Desalting: Immediately after incubation, remove the reducing agent by buffer exchange into Conjugation Buffer (PBS with 1 mM DTPA, pH 7.2-7.5) using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).[9][12] This step is critical to prevent reoxidation of the thiols.
- Quantify Free Thiols (Optional but Recommended): Determine the number of free thiols per antibody using Ellman's Reagent (DTNB) by measuring absorbance at 412 nm[9].

## Part 2: Conjugation of MTvkPABC-P5 to Reduced Antibody

This part of the protocol describes the covalent attachment of the maleimide-containing **MTvkPABC-P5** to the generated thiol groups on the antibody.[13][14][15]

- Prepare Reduced Antibody: Adjust the concentration of the desalted, reduced antibody to 2.5 mg/mL in ice-cold Conjugation Buffer.
- Prepare Linker-Payload: Prepare the MTvkPABC-P5 solution. If the stock is in DMSO, it may
  be necessary to dilute it in a co-solvent like acetonitrile to ensure solubility and make the
  final reaction mixture approximately 10-20% organic/aqueous[9]. Note: The precise handling
  will depend on the specific properties of MTvkPABC-P5.
- Initiate Conjugation: Add the MTvkPABC-P5 solution to the chilled, stirring antibody solution.
   The molar ratio of MTvkPABC-P5 to available thiol groups should be between 1.5:1 and 2.0:1.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction vessel from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent thiol re-oxidation.[15][16]
- Quench Reaction: Add a 5-fold molar excess of N-acetylcysteine (relative to the initial maleimide) to quench any unreacted MTvkPABC-P5. Incubate for 20 minutes.



#### Part 3: Purification of the ISAC

Purification is necessary to remove unreacted linker-payload, aggregates, and other impurities. [12][17][18]

- Method Selection: Size exclusion chromatography (SEC) is a common method for removing small molecule impurities and can also separate aggregates.[12] Hydrophobic interaction chromatography (HIC) can be used to separate ISAC species with different drug-to-antibody ratios (DARs).[19] Tangential flow filtration (TFF) is a scalable method for buffer exchange and removal of unconjugated molecules.[12]
- SEC Protocol Example:
  - Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.
  - Load the quenched reaction mixture onto the column.
  - Collect fractions corresponding to the monomeric antibody peak, which will be the ISAC.
- Concentration and Formulation: Pool the fractions containing the purified ISAC. Concentrate
  the solution using centrifugal ultrafiltration and formulate it in a suitable storage buffer (e.g.,
  PBS with 5% glycerol).
- Sterile Filtration: Filter the final product through a 0.2 µm filter under sterile conditions.
- Storage: Store the purified ISAC at 2-8°C for short-term use or at -80°C for long-term storage.

#### Part 4: Characterization of the ISAC

- Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
- Drug-to-Antibody Ratio (DAR): The average DAR can be determined using UV-Vis spectroscopy if the extinction coefficients of the antibody and the payload are known.
   Alternatively, Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a more detailed profile of the different DAR species.[19]



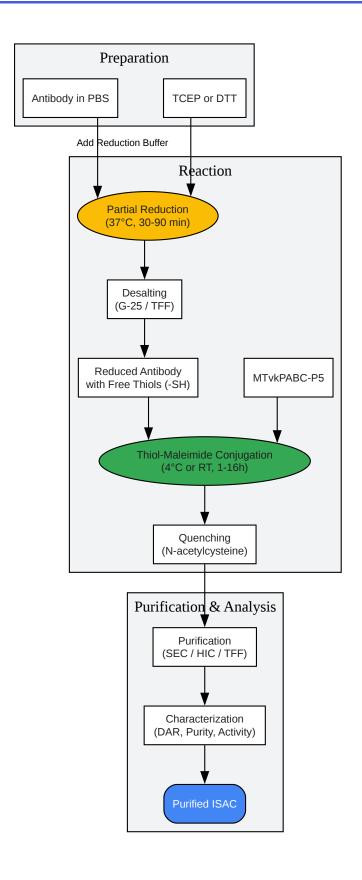




- Purity and Aggregation: Analyze the final product by size exclusion chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.
- In Vitro Cell-Based Assays: Assess the biological activity of the ISAC by co-culturing it with target antigen-positive cancer cells and TLR7-expressing immune cells (e.g., human PBMCs or a macrophage cell line). Measure the release of cytokines (e.g., IFN-α, IL-6) as an indicator of TLR7 activation.[1][4]

### **Visualizations**





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Caption: Experimental workflow for the conjugation of MTvkPABC-P5 to an antibody.



Caption: Mechanism of action for an **MTvkPABC-P5** based immune-stimulating antibody conjugate.

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